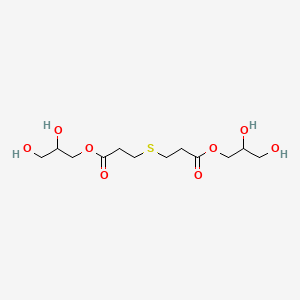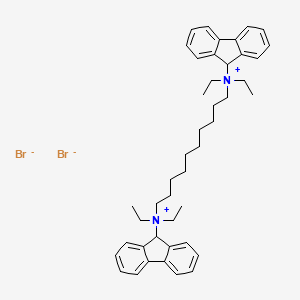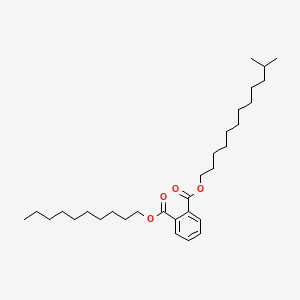
Decyl isotridecyl phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decyl isotridecyl phthalate is a high-molecular-weight phthalate ester primarily used as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, workability, and durability. This compound is derived from the esterification of phthalic acid with decyl and isotridecyl alcohols. It is commonly used in the production of flexible polyvinyl chloride (PVC) products, coatings, and various other plastic materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Decyl isotridecyl phthalate is synthesized through the esterification of phthalic acid with decyl and isotridecyl alcohols. The reaction typically involves heating phthalic acid with the alcohols in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process, thus driving the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where phthalic acid and the alcohols are continuously fed into the reactor. The reaction mixture is heated and stirred to ensure complete mixing and efficient heat transfer. The water formed during the reaction is continuously removed, and the final product is purified through distillation to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Decyl isotridecyl phthalate primarily undergoes hydrolysis and transesterification reactions.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the breakdown of the ester bond in the presence of water and an acid or base catalyst. Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol.
Major Products Formed:
Hydrolysis: The major products are phthalic acid and the corresponding alcohols (decyl alcohol and isotridecyl alcohol).
Transesterification: The major products are the new ester and the original alcohols.
Wissenschaftliche Forschungsanwendungen
Decyl isotridecyl phthalate has several applications in scientific research:
Chemistry: It is used as a plasticizer in the synthesis of flexible polymers and coatings.
Biology: It is studied for its potential effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Research is ongoing to understand its potential impacts on human health, especially its toxicokinetics and metabolism.
Industry: It is widely used in the production of flexible PVC products, coatings, and other plastic materials
Wirkmechanismus
Decyl isotridecyl phthalate exerts its effects primarily through its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and workability of the material. On a molecular level, it can act as an endocrine disruptor by mimicking or interfering with the action of natural hormones. This can lead to various biological effects, including alterations in hormone levels and disruptions in normal endocrine functions .
Vergleich Mit ähnlichen Verbindungen
- Diisononyl phthalate (DINP)
- Diisodecyl phthalate (DIDP)
- Diundecyl phthalate (DUP)
- Di-n-decyl phthalate (DNP)
Comparison: Decyl isotridecyl phthalate is unique due to its specific combination of decyl and isotridecyl alcohols, which provides a distinct balance of flexibility and durability. Compared to other phthalates like diisononyl phthalate and diisodecyl phthalate, it offers different physical properties and performance characteristics, making it suitable for specific applications where a particular balance of properties is required .
Eigenschaften
CAS-Nummer |
98072-27-6 |
|---|---|
Molekularformel |
C31H52O4 |
Molekulargewicht |
488.7 g/mol |
IUPAC-Name |
1-O-decyl 2-O-(11-methyldodecyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C31H52O4/c1-4-5-6-7-8-12-15-20-25-34-30(32)28-23-18-19-24-29(28)31(33)35-26-21-16-13-10-9-11-14-17-22-27(2)3/h18-19,23-24,27H,4-17,20-22,25-26H2,1-3H3 |
InChI-Schlüssel |
BDXQRNJWNXJZFI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Octadecanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis-](/img/structure/B13782897.png)
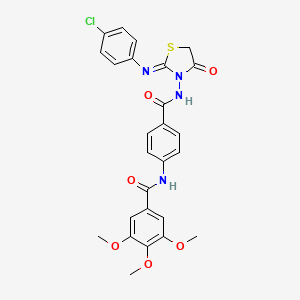
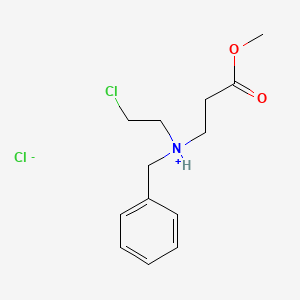
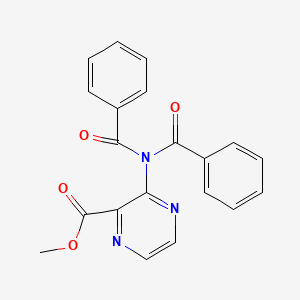
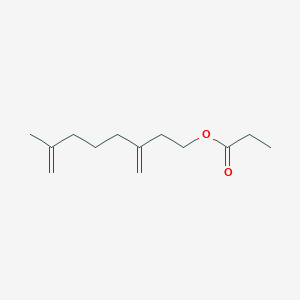
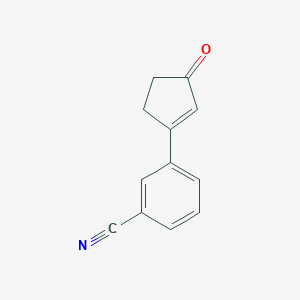
![Octadecanoic acid, [[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester](/img/structure/B13782946.png)
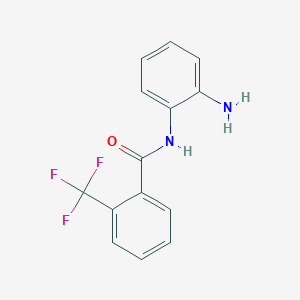
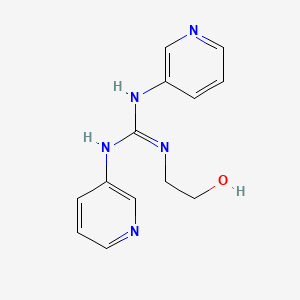
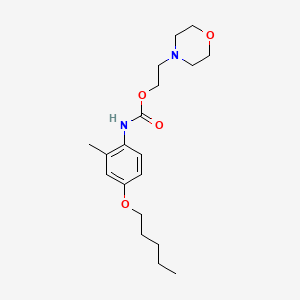
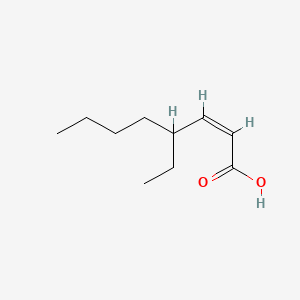
![Carbamic acid, [2-[(2-chloro-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-, 2-ethoxyethyl ester](/img/structure/B13782960.png)
